molecular formula C23H23N3O6 B6036598 METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B6036598
M. Wt: 437.4 g/mol
InChI Key: KVLMQDZZCMFHGR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a furan ring, a pyrrole ring, and multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the pyrrole ring: The pyrrole ring is introduced via condensation reactions with appropriate reagents.

    Functional group modifications: Various functional groups are added or modified through reactions such as acylation, amidation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, allowing for the creation of derivatives with altered properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials and chemicals.

    Material Science: The compound’s properties may be exploited in the creation of novel materials with specific characteristics, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (5E)-5-{[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl (5E)-5-[[5-[[[2-(3,4-dimethylanilino)-2-oxoacetyl]amino]methyl]furan-2-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-12-5-6-15(9-13(12)2)26-22(29)21(28)24-11-17-8-7-16(32-17)10-18-20(27)19(14(3)25-18)23(30)31-4/h5-10,27H,11H2,1-4H3,(H,24,28)(H,26,29)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLMQDZZCMFHGR-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C=C3C(=C(C(=N3)C)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)/C=C/3\C(=C(C(=N3)C)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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